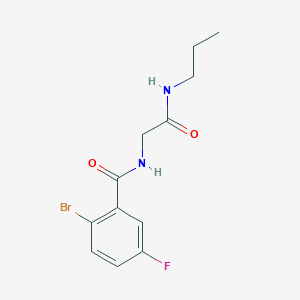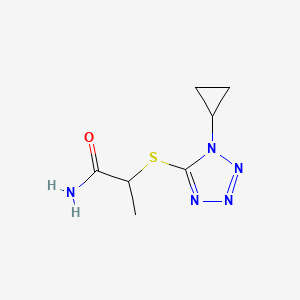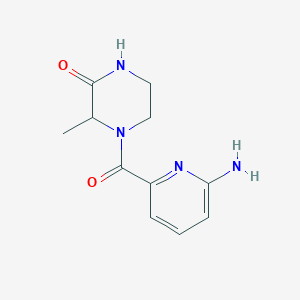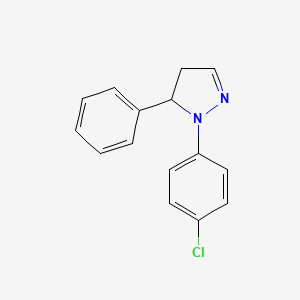
n-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide: is a compound that features a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan-containing reagent, such as furan-2-carboxylic acid, under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrrolidine and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form saturated amines.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Furan-2,3-diones, hydroxylated furans.
Reduction Products: Saturated amines, reduced pyrrolidine derivatives.
Substitution Products: Alkylated or acylated furans and pyrrolidines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and has been studied for its anticancer properties.
N-(Pyrrolidin-2-ylmethyl)benzamide: This compound features a pyrrolidine ring and is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness: N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-14-7-3-5-10(14)9-13-12(15)11-6-4-8-16-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15) |
InChIキー |
SZSMBTTUJZGJON-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)


![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)




![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)
![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
